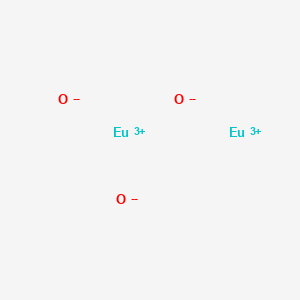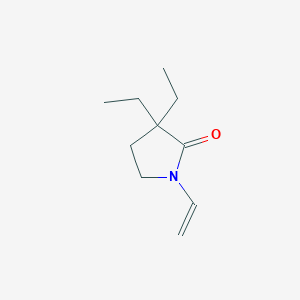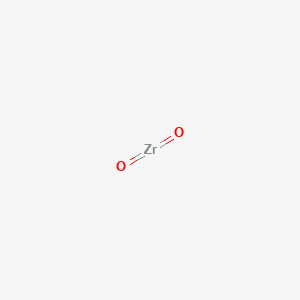
Europium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium oxide (Eu2O3) is a chemical compound of europium and oxygen . It is a highly insoluble, thermally stable source of europium that is suitable for glass, optic, and ceramic applications . The pure metal is silvery, but after even a short exposure to air it becomes dull, because it readily oxidizes in air . It is widely used as a red or blue phosphor in television sets and fluorescent lamps, and as an activator for yttrium-based phosphors .
Synthesis Analysis
This compound can be synthesized by various methods. One method involves the reduction of europium sesquioxide by carbon at 1300–1500 °C in a vacuum . Another method involves the redox-assisted growth mode, where high-quality, crystalline ultrathin films of europium monoxide (EuO) were stabilized on YSZ (001) substrates .Molecular Structure Analysis
This compound has two common structures: Monoclinic (mS30, space group C2/m, No. 12) and cubic (cI80, space group Ia 3, No. 206). The cubic structure is similar to that of manganese (III) oxide .Chemical Reactions Analysis
This compound can react with acids to form the corresponding europium (III) salts . It swiftly oxidizes in air, ignites in the range of 150–180°C to form Eu3+ oxide (Eu2O3) .Physical and Chemical Properties Analysis
This compound is a highly insoluble, thermally stable material with a melting point of 2350 ℃ . It is a significant constituent for next-generation smart displays and high-performance lighting . It is also a very strong paramagnet above about 90 K .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The control of electron spins in materials that are simultaneously ferromagnetic and insulating opens up a wealth of quantum phenomena in spin-based electronics . Future research directions include improving the absorption and emission efficiency of europium oxide and designing new oxide red phosphors .
Eigenschaften
CAS-Nummer |
12020-60-9 |
|---|---|
Molekularformel |
EuO |
Molekulargewicht |
167.963 g/mol |
IUPAC-Name |
oxoeuropium |
InChI |
InChI=1S/Eu.O |
InChI-Schlüssel |
FYZGFASBNJXJGO-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Eu+3].[Eu+3] |
Kanonische SMILES |
O=[Eu] |
Physikalische Beschreibung |
DryPowder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzenemethanol,a-[1-(dimethylamino)ethyl]-](/img/structure/B3418117.png)





